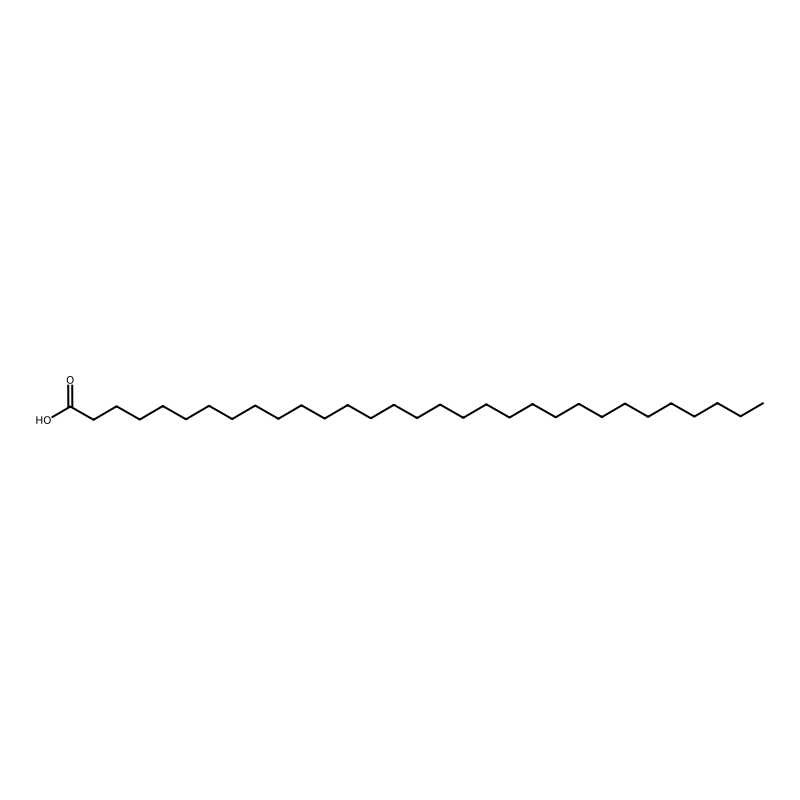

Hentriacontanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hentriacontanoic acid (CAS 38232-01-8) is a 31-carbon saturated very long-chain fatty acid (VLCFA). As an odd-chain fatty acid, it is extremely rare in terrestrial biological systems, making it a highly specialized biochemical tool [1]. In procurement, it is primarily sourced as an internal standard for quantitative lipidomics and metabolomics, where it provides a reliable baseline for measuring endogenous even-chain VLCFAs [2]. Additionally, its specific odd-chain crystalline packing gives it distinct thermal properties, driving its use in specialized materials science and surface chemistry applications .

References

Substituting Hentriacontanoic acid with more common even-chain VLCFAs (like Triacontanoic acid, C30:0) or shorter odd-chain fatty acids (like Heptadecanoic acid, C17:0) fundamentally compromises experimental and material integrity. Even-chain VLCFAs are naturally present in biological matrices, meaning their use as internal standards introduces severe background interference and false quantification[1]. Conversely, shorter odd-chain fatty acids fail to accurately mimic the extreme hydrophobicity and late chromatographic elution of C30–C34 targets, leading to differential extraction losses and retention time misalignment [2]. In materials applications, substituting with an even-chain analog drastically alters the melting point by up to 15 °C, ruining the precise thermal transitions required for phase-change or thin-film formulations [3].

References

- [1] Poroyko et al., 'Metabolomic data suggest regulation of black howler monkey diet composition at the molecular level', Am J Primatol. 2016.

- [2] Agbaga et al., 'Role of ELOVL4 and very long-chain polyunsaturated fatty acids in mouse models of Stargardt type 3 retinal degeneration', PNAS 2013.

- [3] National Center for Biotechnology Information. 'PubChem Compound Summary for CID 10471, Triacontanoic acid'.

Endogenous Baseline Absence for Absolute Quantification

In quantitative lipidomics, the selection of an internal standard requires a compound that is structurally analogous to the targets but entirely absent from the biological matrix. Hentriacontanoic acid (C31:0) fulfills this requirement, as odd-chain very long-chain fatty acids (VLCFAs) are extremely rare in mammalian and plant tissues, typically falling below detection limits (<0.1% relative abundance). In contrast, its closest even-chain analogs, such as Triacontanoic acid (C30:0) and Dotriacontanoic acid (C32:0), are naturally occurring endogenous metabolites [1]. Using C31:0 ensures zero baseline interference during GC-MS or LC-MS analysis, enabling precise absolute quantification.

| Evidence Dimension | Endogenous background concentration in biological matrices |

| Target Compound Data | Below limits of detection (<0.1% relative abundance) |

| Comparator Or Baseline | Triacontanoic acid (C30:0) / Dotriacontanoic acid (C32:0): Significant endogenous presence |

| Quantified Difference | Near 100% reduction in background interference |

| Conditions | GC-MS / LC-MS lipidomics on mammalian or plant tissue extracts |

Guarantees zero baseline interference, which is an absolute requirement for accurate absolute quantification of lipid targets.

Chromatographic Co-elution and Extraction Recovery Alignment

Accurate quantification of highly hydrophobic VLCFAs (C26–C34) requires an internal standard that mimics their phase partitioning and retention behavior. While shorter odd-chain fatty acids like Tridecanoic acid (C13:0) or Heptadecanoic acid (C17:0) are common internal standards, they elute significantly earlier in gas chromatography and exhibit much higher extraction efficiencies in polar solvent mixtures. Hentriacontanoic acid (C31:0) precisely aligns with the extreme hydrophobicity and late retention zone of C30–C34 targets [1]. This prevents the severe under-quantification that occurs when shorter standards fail to correct for the specific partitioning losses of ultra-long-chain lipids during sample preparation.

| Evidence Dimension | Extraction recovery and chromatographic retention alignment |

| Target Compound Data | Near-identical hydrophobic recovery and retention time to C30-C34 targets |

| Comparator Or Baseline | Tridecanoic acid (C13:0): Elutes significantly earlier with divergent extraction efficiency |

| Quantified Difference | Eliminates quantification skew caused by differential phase partitioning |

| Conditions | Hexane/isopropanol extraction and GC-MS profiling of VLCFAs |

Prevents critical quantification errors caused by differential recovery of highly hydrophobic lipids during complex sample preparation workflows.

Thermal Transition and Solid-State Packing (Odd-Even Effect)

In materials science, the solid-state packing of fatty acids dictates their thermal transition properties. Hentriacontanoic acid (C31:0) exhibits a pronounced odd-even effect in its crystal lattice, resulting in a melting point of 109.3–109.6 °C . In stark contrast, its closest even-chain analog, Triacontanoic acid (C30:0), melts at a significantly lower 93.5–94.0 °C [1]. This ~15 °C difference is massive for phase transition engineering. Substituting C31:0 with C30:0 will drastically alter the thermal stability and phase-change profile of the formulated material, making them non-interchangeable for high-temperature applications.

| Evidence Dimension | Melting point (phase transition temperature) |

| Target Compound Data | 109.3–109.6 °C |

| Comparator Or Baseline | Triacontanoic acid (C30:0): 93.5–94.0 °C |

| Quantified Difference | ~15 °C higher melting point due to odd-chain crystal packing |

| Conditions | Standard state (100 kPa) |

Crucial for selecting phase change materials or Langmuir-Blodgett film components that require exact high-temperature stability and specific thermal transitions.

Absolute Quantification in Lipidomics (GC-MS/LC-MS)

Used as a non-endogenous internal standard to accurately quantify C26–C34 VLCFAs in plasma, retinal tissue, and plant extracts without baseline overlap [1].

Extraction Efficiency Normalization

Added prior to lipid extraction to correct for the specific hydrophobic partitioning losses of ultra-long-chain lipids, which shorter standards fail to capture [2].

High-Temperature Phase Change Materials

Utilized in specialized thermal management formulations where its specific ~109.5 °C melting point—driven by odd-chain crystal packing—is required over the ~94 °C transition of its C30 analog.

Langmuir-Blodgett Film Fabrication

Employed in surface chemistry to create highly ordered, hydrophobic monolayers where the 31-carbon chain length dictates specific molecular tilt and structural rigidity .